![molecular formula C20H15ClN4O2 B2392804 2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-83-1](/img/structure/B2392804.png)
2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
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Overview
Description
2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using specific methods and has been studied for its mechanism of action, physiological effects, and biochemical properties.
Scientific Research Applications
Synthesis of Novel Compounds
Several studies have focused on synthesizing novel compounds using related chemical structures for potential therapeutic applications. For instance, novel heterocyclic compounds with potential analgesic and anti-inflammatory activities have been synthesized, demonstrating the versatility of these chemical structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with nucleophiles have been investigated, showcasing the chemical flexibility of these compounds (Jakubkienė, Kacnova, Burbulienė, & Vainilavicius, 2008).
Antineoplastic Activities
Research into the antineoplastic activities of benzimidazole condensed ring systems, including 2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide and its derivatives, has yielded promising results. A series of synthesized derivatives showed variable degrees of antineoplastic activity against various cell lines, highlighting their potential as cancer therapeutics (Abdel-Hafez, 2007).
Imaging Agents for Parkinson's Disease
The synthesis of a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease represents another application of related compounds. This research underscores the potential of these chemicals in developing diagnostic tools for neurodegenerative disorders (Wang, Gao, Xu, & Zheng, 2017).
Mechanism of Action
Target of Action
They have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, including covalent bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the potential targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may influence pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and others .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been reported to be efficient, suggesting that these compounds could potentially have good bioavailability .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, it’s possible that this compound could have similar effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be efficient under microwave irradiation, suggesting that these compounds could potentially be stable under various conditions .
properties
IUPAC Name |
2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-18-8-7-13(17-12-25-10-4-9-22-20(25)24-17)11-16(18)23-19(26)14-5-2-3-6-15(14)21/h2-12H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVLWMKDMUMOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
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